5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid
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Overview
Description
5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings and carboxylic acid functional group. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminonicotinic acid with an aldehyde, followed by cyclization and oxidation steps . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .
Scientific Research Applications
5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division . This inhibition can result in antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: A parent compound with similar structural features but lacking the carboxylic acid group.
Quinolines: Compounds with a similar fused ring system but different nitrogen atom arrangements.
Isoquinolines: Another class of heterocycles with structural similarities.
Uniqueness
5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid is unique due to its specific arrangement of nitrogen atoms and the presence of the carboxylic acid group. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C13H8N2O3 |
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Molecular Weight |
240.21 g/mol |
IUPAC Name |
5-oxo-6H-benzo[c][2,6]naphthyridine-8-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3/c16-12-9-3-4-14-6-10(9)8-2-1-7(13(17)18)5-11(8)15-12/h1-6H,(H,15,16)(H,17,18) |
InChI Key |
FNBQKJSMQWRTEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=O)C3=C2C=NC=C3 |
Origin of Product |
United States |
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